molecular formula C12H14FN3O3S B14924223 1-ethyl-5-fluoro-N-(3-hydroxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide

1-ethyl-5-fluoro-N-(3-hydroxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14924223
M. Wt: 299.32 g/mol
InChI Key: FQRYPDYLGMXHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-ethyl-5-fluoro-N-(3-hydroxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of functional groups such as sulfonamide, hydroxyphenyl, and fluoro makes this compound a potential candidate for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-ethyl-5-fluoro-N-(3-hydroxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.

    Functionalization with ethyl and fluoro groups: These groups can be introduced through alkylation and halogenation reactions, respectively.

    Attachment of the hydroxyphenyl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

Medicinal chemists may explore this compound as a lead compound for drug development, targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “1-ethyl-5-fluoro-N-(3-hydroxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide” would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the sulfonamide group suggests potential inhibition of enzymes such as carbonic anhydrase or proteases.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-sulfonamide: Lacks the hydroxyphenyl group.

    1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide: Lacks both the fluoro and hydroxyphenyl groups.

    5-fluoro-N-(3-hydroxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide: Lacks the ethyl group.

Uniqueness

The presence of the hydroxyphenyl group in “1-ethyl-5-fluoro-N-(3-hydroxyphenyl)-3-methyl-1H-pyrazole-4-sulfonamide” adds to its potential for hydrogen bonding and increases its polarity, which may enhance its biological activity and solubility compared to similar compounds.

Properties

Molecular Formula

C12H14FN3O3S

Molecular Weight

299.32 g/mol

IUPAC Name

1-ethyl-5-fluoro-N-(3-hydroxyphenyl)-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H14FN3O3S/c1-3-16-12(13)11(8(2)14-16)20(18,19)15-9-5-4-6-10(17)7-9/h4-7,15,17H,3H2,1-2H3

InChI Key

FQRYPDYLGMXHSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC(=CC=C2)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.